5,5-Dimethyl-1,3-thiazolidine-2,4-dione

描述

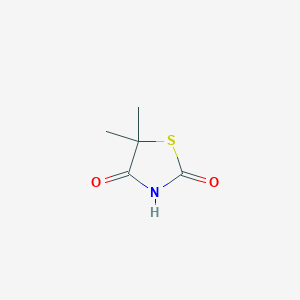

5,5-Dimethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₅H₇NO₂S. It is a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.

作用机制

Target of Action

The primary target of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers and plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .

Mode of Action

This compound exhibits its biological response by stimulating the PPAR-γ receptor . This stimulation leads to exceptional anti-hyperglycemic actions without producing hypoglycemia .

Biochemical Pathways

The compound mediates the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Thiazolidine derivatives, in general, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The compound exhibits diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . In antioxidant evaluation studies, one of the analogues of this compound was found to be the most active molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored at room temperature and users should avoid breathing dust and contact with skin and eyes .

生化分析

Biochemical Properties

5,5-Dimethyl-1,3-thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPAR-γ, this compound enhances insulin sensitivity and modulates the transcription of genes involved in glucose uptake and fatty acid storage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, thereby increasing the storage of fatty acids . In muscle cells, it enhances glucose uptake by upregulating the expression of glucose transporter type 4 (GLUT4) on the cell membrane . Additionally, this compound influences cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PPAR-γ. This binding leads to the activation of PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This binding results in the transcriptional activation or repression of genes involved in glucose and lipid metabolism . Additionally, this compound may inhibit or activate other enzymes, further influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over extended periods, this compound has been shown to maintain its efficacy in modulating glucose and lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and weight gain have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and influences metabolic flux and metabolite levels . The compound’s role in modulating glucose and lipid metabolism is particularly significant, as it enhances the storage of fatty acids in adipocytes and increases glucose uptake in muscle cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as adipose tissue and muscle . The compound’s distribution is crucial for its therapeutic effects, as it ensures that the active compound reaches the sites of action.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, its localization to the nucleus is critical for its interaction with PPAR-γ and subsequent transcriptional regulation of target genes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with methylating agents. One common method is the alkylation of thiazolidine-2,4-dione using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: 5,5-Dimethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Substituted thiazolidine-2,4-dione derivatives.

科学研究应用

5,5-Dimethyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as an antidiabetic agent due to its ability to modulate glucose metabolism.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

相似化合物的比较

Thiazolidine-2,4-dione: Lacks the dimethyl substitution at the 5-position, resulting in different chemical and biological properties.

2,4-Thiazolidinedione: Another thiazolidine derivative with distinct pharmacological activities.

Uniqueness: 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other thiazolidine derivatives. This makes it a valuable compound in various research and industrial applications.

属性

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)